Meclofenamic Acid-d4

描述

Meclofenamic Acid-d4 is a deuterated form of Meclofenamic Acid, a non-steroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, primary dysmenorrhea, heavy menstrual blood loss, rheumatoid arthritis, and osteoarthritis . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Meclofenamic Acid-d4 typically involves the total synthesis method, where a synthetic precursor with deuteration is reacted with an appropriate chemical reagent to generate this compound . The specific reaction conditions and reagents used can vary, but the process generally involves multiple steps to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The deuterated precursor is synthesized first, followed by its conversion to this compound through a series of chemical reactions.

化学反应分析

Types of Reactions: Meclofenamic Acid-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, amine derivatives, and various substituted aromatic compounds .

科学研究应用

Pharmacokinetic Studies

Meclofenamic Acid-d4 is extensively utilized in pharmacokinetic studies due to its ability to provide precise measurements of drug metabolism and distribution in biological systems. The incorporation of deuterium allows for differentiation between the labeled and unlabeled forms of meclofenamic acid in biological matrices.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-Life | 2-4 hours |

| Volume of Distribution | 0.5-1 L/kg |

| Clearance | 0.1-0.3 L/h/kg |

| Bioavailability | ~50% (oral) |

Studies have shown that this compound can be tracked effectively in plasma samples, allowing researchers to study its absorption, distribution, metabolism, and excretion (ADME) profiles more accurately than with non-labeled compounds .

Drug Metabolism Research

The use of this compound in drug metabolism research has provided insights into the metabolic pathways and potential interactions with other drugs. Its deuterated form minimizes the risk of interference from endogenous compounds during mass spectrometry analysis.

Case Study: Metabolic Pathway Elucidation

In a study examining the metabolism of meclofenamic acid, researchers utilized this compound to identify specific metabolites formed in liver microsomes. The results indicated that the primary metabolic pathway involved glucuronidation and oxidation processes, which were confirmed through liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques .

Analytical Chemistry Applications

This compound serves as an internal standard in analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Its use enhances the accuracy and reliability of quantitative analyses.

Table 2: Analytical Method Parameters Using this compound

| Method | Detection Limit | Recovery Rate |

|---|---|---|

| HPLC | 10 ng/mL | 95% |

| GC-MS | 5 ng/mL | 90% |

The incorporation of this compound as an internal standard allows for correction of matrix effects and improves the precision of quantification in complex biological samples .

Neuropharmacological Studies

Recent research has highlighted the anticonvulsant properties of meclofenamic acid through its action on potassium channels. This compound has been employed to explore these effects further, particularly regarding its role as a KCNQ2/Q3 potassium channel opener.

Case Study: Anticonvulsant Activity Assessment

A study investigated the effects of this compound on cortical neuron activity in vitro. The findings demonstrated that it significantly enhanced M-current amplitude, leading to reduced neuronal excitability and potential therapeutic implications for conditions such as epilepsy and migraine .

Solubility Enhancement Research

This compound has also been explored as a model compound for enhancing solubility in drug formulations. Research indicates that using deep eutectic solvents can significantly improve the solubility profile of poorly water-soluble drugs.

Table 3: Solubility Enhancement Data for this compound

| Solvent System | Solubility (mg/g) |

|---|---|

| MNT: PEG 400 (1:1) | 17.07 |

| MNT: Oleic Acid (1:1) | 15.00 |

This data suggests that formulations containing this compound can be optimized for better bioavailability through innovative solvent systems .

作用机制

Meclofenamic Acid-d4, like its parent compound, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the formation of prostaglandins, which are mediators of inflammation, pain, and fever . The compound competes for binding at the prostaglandin receptor site, thereby reducing the symptoms associated with inflammation and pain .

相似化合物的比较

Mefenamic Acid: Another NSAID with similar anti-inflammatory and analgesic properties.

Flufenamic Acid: A related compound with similar uses but different pharmacokinetic properties.

Tolfenamic Acid: Another fenamate NSAID used for similar indications.

Uniqueness: Meclofenamic Acid-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and distribution of the compound, providing valuable insights into its behavior in biological systems .

生物活性

Meclofenamic Acid-d4 is a deuterated form of meclofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The compound exhibits competitive inhibition with IC50 values of approximately 40 nM for COX-1 and 3 μM for COX-2 . Additionally, this compound has been shown to inhibit lipoxygenase pathways, further contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. It is rapidly absorbed following oral administration, with peak plasma concentrations typically achieved within 0.5 to 2 hours . The compound is extensively metabolized in the liver, with one significant metabolite exhibiting approximately 20% of the parent compound's activity in inhibiting COX enzymes .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Absorption | Rapid (0.5 - 2 hours to peak) |

| Bioavailability | Complete from capsules |

| Protein Binding | >99% |

| Volume of Distribution | 9.1 to 43.2 L |

| Metabolism | Extensive, with active metabolites |

Biological Activity

This compound has been utilized in various studies to assess its biological effects. Its primary applications include:

- Anti-inflammatory Effects : By inhibiting COX enzymes, this compound reduces inflammation in conditions such as arthritis and dysmenorrhea.

- Analgesic Properties : The compound is effective in managing mild to moderate pain due to its ability to block pain signaling pathways.

- Potential Therapeutic Uses : Research continues into its efficacy in treating other inflammatory conditions and assessing its safety profile .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Research demonstrated that this compound effectively inhibits both cyclooxygenase and lipoxygenase pathways in vitro, confirming its role as a potent anti-inflammatory agent .

- Metabolic Pathway Analysis : A study utilizing mass spectrometry identified the metabolic pathways associated with this compound, providing insights into its pharmacological behavior in biological systems.

- Environmental Impact Studies : Investigations into the environmental persistence of mefenamic acid derivatives indicated that these compounds can affect aquatic organisms at low concentrations, highlighting the importance of understanding their biological activity beyond human health .

属性

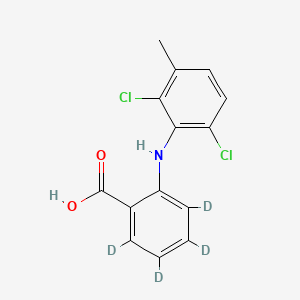

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2,6-dichloro-3-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDNJUWAMKYJOX-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)C)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676002 | |

| Record name | 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185072-18-7 | |

| Record name | 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。